molecular formula C24H17ClFN3O B2749499 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-25-5

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2749499
CAS RN: 901044-25-5
M. Wt: 417.87
InChI Key: LDNYYSINDSWLPO-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings, including a pyrazoloquinoline core, a chlorofluorophenyl group, and an ethoxyphenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitutions, condensations, and cyclizations .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis . The stability of the molecule can be analyzed using hyper-conjugative interactions and charge delocalization .


Chemical Reactions Analysis

The chemical reactivity of this compound can be influenced by its functional groups and the electronic properties of its constituent atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its molecular structure and the properties of similar compounds .

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase: is an enzyme involved in melanin production, and its inhibitors are sought after for their potential in treating pigmentation disorders and neurodegenerative diseases like Parkinson’s. The 3-chloro-4-fluorophenyl motif has been identified as a beneficial structure for inhibiting tyrosinase from Agaricus bisporus . Compounds incorporating this motif have shown promise in preliminary assays, suggesting that 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline could serve as a potent inhibitor .

Analgesic Drug Development

The compound has demonstrated a stable complex formation with prostaglandin E synthase , indicating a potential role as a lead compound in developing new analgesic drugs. Its binding affinity suggests it could be effective in pain management applications .

Antimicrobial Activity

Quinoline derivatives have been evaluated for their antimicrobial potential against various bacterial strains. Given the structural similarity, 1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline may exhibit significant antimicrobial properties, which could be harnessed in the development of new antibiotics .

Future Directions

The future research directions for this compound could include further investigation of its synthesis, characterization, and potential biological activities. It could also be interesting to explore its potential applications in medicine, given the biological activities observed for similar compounds .

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c1-2-30-17-9-11-22-18(13-17)24-19(14-27-22)23(15-6-4-3-5-7-15)28-29(24)16-8-10-21(26)20(25)12-16/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNYYSINDSWLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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